molecular formula C17H11N3O4S B14446247 5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid CAS No. 78335-09-8

5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid

Cat. No.: B14446247
CAS No.: 78335-09-8
M. Wt: 353.4 g/mol
InChI Key: ODDOIHZEICSHQF-UHFFFAOYSA-N
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Description

5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid is a complex organic compound with a unique structure that includes a hydrazinylidene group, a cyanophenyl group, and a naphthalene sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid typically involves the reaction of 4-cyanophenylhydrazine with a naphthalene derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and advanced purification techniques are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with target molecules, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylhydrazine: A precursor in the synthesis of the compound.

    Naphthalene-2-sulfonic acid: Another related compound with similar structural features.

Uniqueness

5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

78335-09-8

Molecular Formula

C17H11N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

5-[(4-cyanophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H11N3O4S/c18-10-11-1-4-13(5-2-11)19-20-17-15-7-6-14(25(22,23)24)9-12(15)3-8-16(17)21/h1-9,21H,(H,22,23,24)

InChI Key

ODDOIHZEICSHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O

Origin of Product

United States

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